2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methoxyphenyl)acetamide
Overview
Description
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C12H12N2O3S2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiviral Activities
- A study by Havrylyuk et al. (2013) synthesized derivatives related to this compound, finding that certain derivatives showed selective inhibition of leukemia cell lines and high activity against the Tacaribe TRVL 11 573 virus strain (Havrylyuk et al., 2013).
Anti-Inflammatory Agents
- Nikalje et al. (2015) reported the synthesis of derivatives with notable anti-inflammatory activity, highlighting their potential in therapeutic applications (Nikalje et al., 2015).
Crystal Structures
- The crystal structures of similar compounds were described by Galushchinskiy et al. (2017), providing insights into the molecular configuration and potential reactivity of these compounds (Galushchinskiy et al., 2017).
Antimicrobial Activities
- Saravanan et al. (2010) synthesized novel thiazoles with a pyrazole moiety, finding significant anti-bacterial and anti-fungal activities in most of the synthesized compounds (Saravanan et al., 2010).
Antibacterial and Antifungal Activities
- Salih et al. (2007) synthesized new compounds containing the 1,3,4-thiadiazole moiety, demonstrating high activity against various bacteria strains (Salih et al., 2007).
Synthesis and Spectroscopic Characterization
- The synthesis and characterization of related compounds were performed by Salian et al. (2017), contributing to the understanding of these compounds' chemical properties (Salian et al., 2017).
Antioxidant and Anti-Inflammatory Compounds
- A study by Koppireddi et al. (2013) synthesized novel thiazolidin acetamides, finding good antioxidant and anti-inflammatory activity in some compounds (Koppireddi et al., 2013).
Cytotoxicity Evaluation as Anticancer Agents
- Mohammadi-Farani et al. (2014) synthesized derivatives to evaluate their potential as anticancer agents, finding certain compounds exhibiting notable cytotoxic activity against various cancer cell lines (Mohammadi-Farani et al., 2014).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-17-8-4-2-3-7(5-8)13-10(15)6-9-11(16)14-12(18)19-9/h2-5,9H,6H2,1H3,(H,13,15)(H,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDDVZXMHZYMRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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